Molecular Weight Differentiation: Oxolane Ether vs. Methoxy and Phenoxy Analogs
The target compound possesses a molecular weight of 197.21 g/mol, which is intermediate between the methoxy analog 5-fluoro-2-methoxyaniline (155.17 g/mol) and the phenoxy analog 5-fluoro-2-phenoxyaniline (203.21 g/mol) [1]. This molecular weight falls within the favorable range for oral bioavailability (Lipinski's Rule of Five: MW < 500), but the specific 197.21 g/mol value provides a distinct balance of lipophilicity and size compared to smaller or larger ether substituents [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 197.21 g/mol |
| Comparator Or Baseline | 5-Fluoro-2-methoxyaniline (155.17 g/mol); 5-Fluoro-2-phenoxyaniline (203.21 g/mol) |
| Quantified Difference | +42.04 g/mol vs. methoxy; -6.00 g/mol vs. phenoxy |
| Conditions | Calculated from molecular formulas |
Why This Matters
This molecular weight difference can influence passive permeability and solubility, key parameters in early drug discovery where subtle changes in ether size can impact pharmacokinetic profiles.
- [1] American Elements. 5-Fluoro-2-(oxolan-3-yloxy)aniline. Product Page. View Source
- [2] Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46(1-3):3-26. View Source
